3-(3-Chloro-2-fluorophenyl)-2-oxopropanoic acid
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Overview
Description
3-(3-Chloro-2-fluorophenyl)-2-oxopropanoic acid is an organic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a keto group on the propanoic acid chain. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable in synthetic chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2-fluorophenyl)-2-oxopropanoic acid typically involves the use of 3-chloro-2-fluorophenylboronic acid as a starting material . One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3-chloro-2-fluorophenylboronic acid with a suitable halide under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for the synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-2-fluorophenyl)-2-oxopropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted phenyl derivatives.
Scientific Research Applications
3-(3-Chloro-2-fluorophenyl)-2-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-(3-Chloro-2-fluorophenyl)-2-oxopropanoic acid exerts its effects involves interactions with specific molecular targets. The presence of the chloro and fluoro substituents can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The keto group also plays a crucial role in the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluorophenylboronic acid: A precursor in the synthesis of 3-(3-Chloro-2-fluorophenyl)-2-oxopropanoic acid.
3-Fluorophenylboronic acid: Similar in structure but lacks the chloro substituent.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of chloro and fluoro substituents.
Uniqueness
The unique combination of chloro and fluoro substituents on the phenyl ring, along with the keto group, distinguishes this compound from other similar compounds. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H6ClFO3 |
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Molecular Weight |
216.59 g/mol |
IUPAC Name |
3-(3-chloro-2-fluorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6ClFO3/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
FEGYWTQXWBDMOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CC(=O)C(=O)O |
Origin of Product |
United States |
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